2-(1-Methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide
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Overview
Description
2-(1-Methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide is a chemical compound that features a benzothiazole ring fused with a pyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide typically involves the reaction of 2-aminobenzothiazole with 2-chloromethylpyridine in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or pyridinium rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-(1-Methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical assays and studies of enzyme activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(1-Methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methylpyridinium iodide
- 2-Hydroxymethyl-1-methylpyridinium iodide
- Pralidoxime chloride
Uniqueness
2-(1-Methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide is unique due to its combined benzothiazole and pyridinium structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(1-methylpyridin-1-ium-2-yl)-1,3-benzothiazole;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N2S.HI/c1-15-9-5-4-7-11(15)13-14-10-6-2-3-8-12(10)16-13;/h2-9H,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVJALVLMAFVJP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C2=NC3=CC=CC=C3S2.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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